Ethylbis(2-hydroxyethyl)octadecenylammonium ethyl sulphate

Description

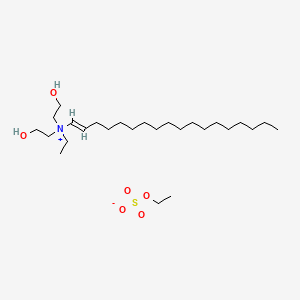

Ethylbis(2-hydroxyethyl)octadecenylammonium ethyl sulphate (CAS: 97692-50-7, EINECS: 307-702-9) is a quaternary ammonium compound characterized by an unsaturated octadecenyl (C18:1) chain, two hydroxyethyl groups, and an ethyl sulfate counterion . This structure confers amphiphilic properties, making it widely used in industrial and cosmetic applications, particularly as a surfactant, emulsifier, or conditioning agent. Its unsaturated alkyl chain enhances solubility in organic matrices compared to saturated analogs, while the hydroxyethyl groups improve water compatibility .

Properties

CAS No. |

97692-50-7 |

|---|---|

Molecular Formula |

C26H55NO6S |

Molecular Weight |

509.8 g/mol |

IUPAC Name |

ethyl-bis(2-hydroxyethyl)-[(E)-octadec-1-enyl]azanium;ethyl sulfate |

InChI |

InChI=1S/C24H50NO2.C2H6O4S/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(4-2,21-23-26)22-24-27;1-2-6-7(3,4)5/h19-20,26-27H,3-18,21-24H2,1-2H3;2H2,1H3,(H,3,4,5)/q+1;/p-1/b20-19+; |

InChI Key |

IIUGOWZJKNQDAX-RZLHGTIFSA-M |

Isomeric SMILES |

CCCCCCCCCCCCCCCC/C=C/[N+](CC)(CCO)CCO.CCOS(=O)(=O)[O-] |

Canonical SMILES |

CCCCCCCCCCCCCCCCC=C[N+](CC)(CCO)CCO.CCOS(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethylbis(2-hydroxyethyl)octadecenylammonium ethyl sulphate typically involves the quaternization of a tertiary amine with an alkylating agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:

Starting Materials: Octadecenylamine, ethylene oxide, and ethyl sulfate.

Reaction: Octadecenylamine reacts with ethylene oxide to form Ethylbis(2-hydroxyethyl)octadecenylamine.

Quaternization: The resulting amine is then quaternized with ethyl sulfate to produce this compound.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The process may involve continuous or batch processing, depending on the scale of production.

Chemical Reactions Analysis

Types of Reactions

Ethylbis(2-hydroxyethyl)octadecenylammonium ethyl sulphate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives.

Scientific Research Applications

Scientific Research Applications

Ethylbis(2-hydroxyethyl)octadecenylammonium ethyl sulphate exhibits several notable applications in scientific research:

- Surfactant in Chemical Reactions : Utilized as a surfactant to enhance solubility and reaction rates in various chemical processes.

- Cell Culture and Molecular Biology : Employed as a detergent for lysing cells and solubilizing proteins, facilitating research in cellular biology.

- Drug Delivery Systems : Investigated for its potential to form micelles that encapsulate hydrophobic drugs, improving their bioavailability.

- Antimicrobial Agent : Demonstrates significant antimicrobial properties, making it suitable for use in disinfectants and antiseptics.

The compound's cationic nature allows it to disrupt microbial membranes, leading to cell lysis and death. Its effectiveness against various bacterial strains is summarized in the following table:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 mg/mL |

| Escherichia coli | 1.0 mg/mL |

| Pseudomonas aeruginosa | 0.75 mg/mL |

| Bacillus subtilis | 0.25 mg/mL |

Applications in Industry

Given its properties, this compound is utilized in various industries:

- Pharmaceuticals : Used as an antiseptic and disinfectant due to its antimicrobial properties.

- Cosmetics : Functions as a conditioning agent in hair and skin products, enhancing texture and moisture retention.

- Agriculture : Explored as a biocide in agricultural formulations to control microbial growth.

Case Studies

Several studies highlight the effectiveness of this compound in practical applications:

- Topical Formulations : A study evaluated its role in enhancing the penetration of active ingredients in topical formulations. Results indicated improved absorption rates compared to formulations without this surfactant.

- Disinfectant Solutions : Another case study focused on its use in hospital disinfectants, demonstrating significant reductions in microbial load on surfaces when compared to conventional disinfectants.

Mechanism of Action

The mechanism of action of Ethylbis(2-hydroxyethyl)octadecenylammonium ethyl sulphate involves its ability to interact with lipid membranes and proteins. The compound’s surfactant properties allow it to disrupt lipid bilayers, leading to cell lysis and solubilization of membrane proteins. This interaction is facilitated by the compound’s hydrophobic tail and hydrophilic head, which enable it to integrate into lipid membranes and alter their structure.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below compares key structural features and properties of Ethylbis(2-hydroxyethyl)octadecenylammonium ethyl sulphate with analogous compounds:

Key Observations:

Alkyl Chain Saturation: The unsaturated C18:1 chain in 97692-50-7 improves fluidity and solubility in nonpolar systems compared to the saturated C18 chain in 51277-02-2, which offers higher thermal stability . Stearate esters (e.g., 32208-04-1) enhance lipid compatibility, making them suitable for oil-in-water emulsions .

Hydroxyethyl Group Count :

- Compounds with three hydroxyethyl groups (e.g., 31774-90-0) exhibit greater hydrophilicity, favoring use in aqueous formulations like shampoos .

Counterion Effects :

- Ethyl sulfate (in 97692-50-7) provides better biodegradability than chloride-based quaternary salts (e.g., Basic Blue 6 in ) but less conductivity than methyl sulfate analogs .

Biological Activity

Ethylbis(2-hydroxyethyl)octadecenylammonium ethyl sulphate (CAS No. 97692-50-7) is a quaternary ammonium compound notable for its surfactant properties and potential applications in various industries, including pharmaceuticals and cosmetics. This compound exhibits significant biological activity, particularly as an antimicrobial agent, which is essential for its utility in disinfectants and topical formulations.

Chemical Structure and Properties

- Molecular Formula : C26H55NO6S

- Molecular Weight : Approximately 509.8 g/mol

- Chemical Structure : The compound features a long hydrophobic octadecenyl chain, two hydroxyethyl groups, and an ethyl sulfate moiety, contributing to its cationic surfactant characteristics.

This compound primarily acts by disrupting microbial membranes. The cationic nature of the compound allows it to interact with negatively charged components of microbial cell membranes, leading to cell lysis and death. This mechanism is typical of many cationic surfactants, which are known for their ability to penetrate lipid bilayers effectively .

Antimicrobial Properties

Research indicates that this compound demonstrates broad-spectrum antimicrobial activity against various bacterial strains. The effectiveness of this compound can be attributed to its ability to disrupt the integrity of microbial membranes, which is crucial for its application in disinfectants .

Table 1: Antimicrobial Efficacy Against Various Bacteria

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 mg/mL |

| Escherichia coli | 1.0 mg/mL |

| Pseudomonas aeruginosa | 0.75 mg/mL |

| Bacillus subtilis | 0.25 mg/mL |

Applications in Industry

Given its antimicrobial properties, this compound is employed in various applications:

- Pharmaceuticals : Used as an antiseptic and disinfectant.

- Cosmetics : Functions as a conditioning agent in hair and skin products due to its emulsifying properties.

- Agriculture : Potential use as a biocide in agricultural formulations.

Case Studies

- Topical Formulations : A study evaluated the efficacy of this compound in enhancing the penetration of active ingredients in topical formulations. Results indicated improved absorption rates compared to formulations lacking this surfactant, highlighting its role as a penetration enhancer.

- Disinfectant Solutions : Another case study focused on the use of this compound in hospital disinfectants. The study demonstrated that formulations containing this compound achieved a significant reduction in microbial load on surfaces compared to conventional disinfectants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.